molecular formula C16H15NO2 B2809339 N-(2-Phenylmethoxyphenyl)prop-2-enamide CAS No. 1877984-22-9

N-(2-Phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2809339
CAS No.: 1877984-22-9
M. Wt: 253.301
InChI Key: KCEFZULJOMWGKZ-UHFFFAOYSA-N
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Description

N-(2-Phenylmethoxyphenyl)prop-2-enamide is a synthetic amide derivative characterized by a phenylmethoxy substituent at the ortho position of the phenyl ring attached to the acrylamide backbone. This compound belongs to a broader class of propenamides, which are widely studied for their utility in polymer synthesis and bioactive applications. The phenylmethoxy group imparts distinct electronic and steric properties, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(2-phenylmethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFZULJOMWGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylmethoxyphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmethoxybenzoyl chloride with prop-2-enamide in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylmethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Phenylmethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts melting points, solubility, and reactivity. Key comparisons include:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Applications Reference IDs
N-(2-Phenylmethoxyphenyl)prop-2-enamide 2-Phenylmethoxy N/A N/A Polymer templates, drug design -
N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide 4-Methoxy 89 98–100 Molecularly imprinted polymers
N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide 4-Chloro 85 105–107 Antimicrobial agents
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-Fluoro, 4-CF₃ 70 147–149 Antibacterial (MRSA, Mtb)
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalenyl 68 N/A Pharmaceutical synthesis

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): Enhance stability and polymerization efficiency in molecularly imprinted polymers (MIPs) due to reduced electrophilicity .
  • Bulkier Groups (e.g., Naphthalenyl): Reduce synthetic yields but increase pharmacological relevance, as seen in naproxen-derived analogs .
Antimicrobial Activity:
  • Compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibits bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin in some cases .
  • Halogenated derivatives (e.g., 4-Cl, 4-Br) demonstrate moderate to high antimicrobial efficacy, attributed to enhanced membrane penetration and target inhibition .
Anti-Inflammatory Activity:
  • Natural amides like N-trans-feruloyltyramine and synthetic analogs (e.g., compound 20 in ) attenuate NF-κB activation, with IC₅₀ values <17 μM .
  • The phenylmethoxy group in this compound may mimic anti-inflammatory lignanamides found in Bassia indica and Lycium species, though direct data is lacking .

Structural and Electronic Analysis

  • Phenylmethoxy vs. Halogen Substituents: The methoxy group is electron-donating, increasing resonance stability but reducing electrophilicity compared to electron-withdrawing halogens. This difference affects reactivity in polymerization and biological target engagement.
  • Positional Isomerism: Meta- and para-substituted analogs (e.g., 3-CF₃ vs. 4-CF₃) show divergent bioactivities, emphasizing the importance of substitution patterns .

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